

# Methanesulfonic Anhydride: A Versatile Reagent for Esterification and Acylation Reactions

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## Compound of Interest

Compound Name: Methanesulfonic anhydride

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**Methanesulfonic anhydride** (MSAA) has emerged as a powerful and versatile reagent in modern organic synthesis, offering efficient and often environmentally benign pathways for the formation of esters and amides. Its ability to activate carboxylic acids towards nucleophilic attack by alcohols, amines, and thiols makes it a valuable tool in the synthesis of a wide range of organic molecules, from simple building blocks to complex pharmaceutical intermediates. This technical guide provides a comprehensive overview of the applications of **methanesulfonic anhydride** in esterification and acylation reactions, complete with detailed experimental protocols, quantitative data, and mechanistic insights.

## Introduction to Methanesulfonic Anhydride as an Activating Agent

**Methanesulfonic anhydride** ( $(\text{CH}_3\text{SO}_2)_2\text{O}$ ), also known as  $\text{Ms}_2\text{O}$ , is the anhydride of methanesulfonic acid. It is a commercially available, relatively inexpensive, and moisture-sensitive solid. Its utility as a reagent stems from its high reactivity towards nucleophiles, particularly the oxygen and nitrogen atoms of carboxylic acids. This initial reaction forms a mixed anhydride, which is a highly activated intermediate primed for subsequent reaction with a nucleophile.

The primary advantage of using MSAA lies in its ability to promote reactions under mild conditions, often avoiding the need for harsh reagents or high temperatures. Furthermore,

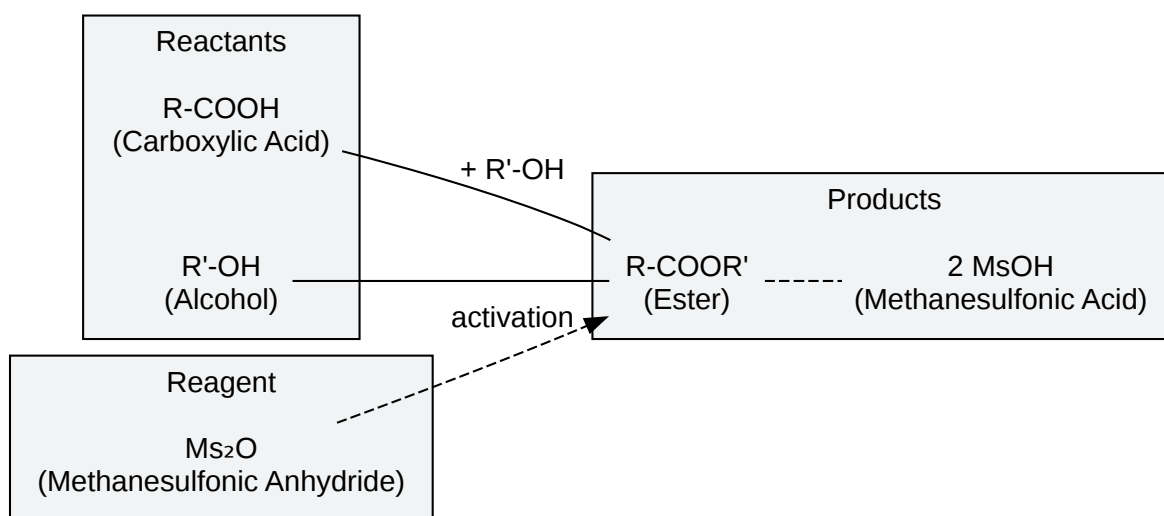
methanesulfonic acid, the byproduct of the activation step, can often act as a catalyst for the subsequent nucleophilic attack, streamlining the reaction process. In many cases, the reactions can be performed without the need for a solvent, aligning with the principles of green chemistry.

## Esterification of Carboxylic Acids

**Methanesulfonic anhydride** serves as an excellent condensing agent for the esterification of carboxylic acids with a variety of alcohols, including primary, secondary, and even some tertiary alcohols. The reaction proceeds via the formation of a mixed carboxylic-**methanesulfonic anhydride**, which is then readily attacked by the alcohol nucleophile.

### General Reaction Scheme

The overall transformation for the esterification of a carboxylic acid with an alcohol using **methanesulfonic anhydride** is depicted below:



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**Figure 1:** General scheme for esterification using MSAA.

## Experimental Protocol for Esterification

The following is a general procedure for the esterification of a carboxylic acid with a primary or secondary alcohol using **methanesulfonic anhydride**.

Materials:

- Carboxylic acid (1.0 equiv)
- Alcohol (1.2 equiv)
- **Methanesulfonic anhydride** (1.1 equiv)
- Dichloromethane (DCM) or another suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- To a stirred solution of the carboxylic acid (1.0 equiv) and the alcohol (1.2 equiv) in dichloromethane at 0 °C, add **methanesulfonic anhydride** (1.1 equiv) portionwise.
- Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- The crude ester can be purified by column chromatography on silica gel.

Note: For tertiary or sterically hindered alcohols, higher temperatures and longer reaction times may be necessary. In some cases, the use of a non-nucleophilic base, such as pyridine or 2,6-lutidine, may be beneficial to neutralize the methanesulfonic acid formed during the reaction.

## Quantitative Data for Esterification

The following table summarizes the results for the esterification of various carboxylic acids with different alcohols using **methanesulfonic anhydride**.

Entry	Carboxylic Acid	Alcohol	Time (h)	Temp (°C)	Yield (%)
1	Benzoic acid	Methanol	4	RT	95
2	Acetic acid	Benzyl alcohol	3	RT	92
3	Phenylacetic acid	Ethanol	5	RT	90
4	Cyclohexane carboxylic acid	Isopropanol	8	40	85
5	Adamantane-1-carboxylic acid	tert-Butanol	24	60	65
6	4-Nitrobenzoic acid	1-Butanol	6	RT	93

Table 1: Representative yields for the esterification of various carboxylic acids and alcohols using **methanesulfonic anhydride**.

## Acylation Reactions

**Methanesulfonic anhydride** is a highly effective reagent for the acylation of a range of nucleophiles, including thiols, amines, and phenols. The mechanism is analogous to that of esterification, involving the formation of a reactive mixed anhydride.

## Thioesterification of Carboxylic Acids

The synthesis of thioesters is a particularly successful application of MSAA. The reaction of carboxylic acids with thiols in the presence of **methanesulfonic anhydride** proceeds smoothly under solvent-free conditions to afford the corresponding thioesters in high yields.<sup>[1]</sup>

Materials:

- Carboxylic acid (0.5 mmol, 1.0 equiv)
- Thiol (0.6 mmol, 1.2 equiv)
- **Methanesulfonic anhydride** (0.65 mmol, 1.3 equiv)

Procedure:

- To a mixture of the carboxylic acid (0.5 mmol) and the thiol (0.6 mmol), add **methanesulfonic anhydride** (0.65 mmol).
- Heat the reaction mixture to 80 °C and stir for the time indicated in Table 2.
- After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
- Dilute the reaction mixture with diethyl ether (10 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to afford the pure thioester.<sup>[1]</sup>

The following table provides a selection of results for the MSAA-promoted synthesis of thioesters from various carboxylic acids and thiols.<sup>[1]</sup>

Entry	Carboxylic Acid	Thiol	Time (h)	Yield (%)
1	4-Nitrobenzoic acid	4-Methylbenzenethiol	4	96
2	Benzoic acid	Benzenethiol	4	90
3	4-Methoxybenzoic acid	4-Chlorobenzenethiol	5	92
4	Acetic acid	Benzyl mercaptan	3	91
5	Phenylacetic acid	Cyclohexanethiol	6	88
6	3-Methylbenzoic acid	2-Naphthalenethiol	5	85

Table 2: Synthesis of thioesters using **methanesulfonic anhydride**.[\[1\]](#)

## Acylation of Amines (Amide Formation)

**Methanesulfonic anhydride** can also be employed for the formation of amides from carboxylic acids and amines. The reaction is particularly useful for the acylation of primary and secondary amines, as well as anilines.

Materials:

- Carboxylic acid (1.0 equiv)
- Amine (1.1 equiv)
- **Methanesulfonic anhydride** (1.2 equiv)
- Triethylamine (2.5 equiv)

- Dichloromethane (DCM)
- 1 M Hydrochloric acid
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

#### Procedure:

- To a stirred solution of the carboxylic acid (1.0 equiv) and triethylamine (2.5 equiv) in dichloromethane at 0 °C, add **methanesulfonic anhydride** (1.2 equiv) dropwise.
- Stir the mixture at 0 °C for 30 minutes.
- Add the amine (1.1 equiv) to the reaction mixture and allow it to warm to room temperature.
- Stir the reaction for 2-16 hours, monitoring its progress by TLC or LC-MS.
- Upon completion, wash the reaction mixture with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude amide by recrystallization or column chromatography.

Entry	Carboxylic Acid	Amine	Time (h)	Temp (°C)	Yield (%)	:---:	:---	:---	:---:	:---:		
1	Benzoic acid	Aniline	6	RT	94	2	Acetic acid	Benzylamine	4	RT	91	3
Isobutyric acid   Diethylamine   12   40   82     4   4-Chlorobenzoic acid   Morpholine   5   RT   96												
5   Phenylacetic acid   Pyrrolidine   4   RT   93												

Table 3: Representative yields for the acylation of amines with carboxylic acids using **methanesulfonic anhydride**.

## Friedel-Crafts Acylation

A notable application of **methanesulfonic anhydride** is in promoting "greener" Friedel-Crafts acylation reactions. This methodology allows for the preparation of aryl ketones from carboxylic acids and aromatic compounds without the use of metal or halogenated reagents.<sup>[2]</sup><sup>[3]</sup> The reaction is often performed neat, minimizing waste.<sup>[2]</sup>

#### Materials:

- Carboxylic acid (1.0 equiv)
- Aromatic compound (1.3-2.0 equiv)
- **Methanesulfonic anhydride** (1.3 equiv)

#### Procedure:

- Mix the carboxylic acid (1.0 equiv) and the aromatic compound (1.3-2.0 equiv).
- Add **methanesulfonic anhydride** (1.3 equiv) to the mixture.
- Heat the reaction mixture to the desired temperature (typically 60-120 °C) and stir for the required time.
- Monitor the reaction by TLC or HPLC.
- Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.
- Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by crystallization or column chromatography.<sup>[2]</sup>



Entry	Carboxylic Acid	Aromatic Compound	Time (h)	Temp (°C)	Yield (%)
1	Benzoic acid	Toluene	16	80	85
2	4-Fluorobenzoic acid	Toluene	6	100	91
3	Acetic acid	Anisole	4	60	95
4	Propionic acid	Veratrole	5	80	88
5	Phenylacetic acid	Chlorobenzene	24	120	75

Table 4: Yields for the **methanesulfonic anhydride**-promoted Friedel-Crafts acylation.[3]

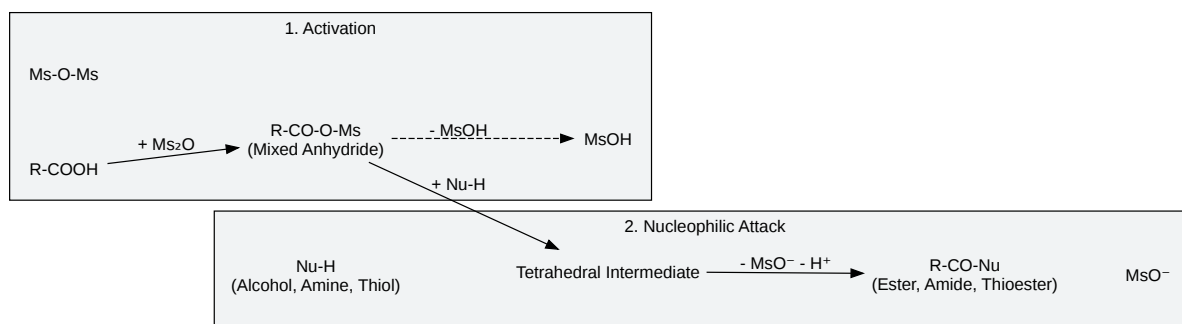
## Reaction Mechanisms

The utility of **methanesulfonic anhydride** in both esterification and acylation reactions stems from its ability to activate carboxylic acids via the formation of a mixed carboxylic-**methanesulfonic anhydride** intermediate.

## Mechanism of Esterification and Acylation

The general mechanism involves two key steps:

- **Activation of the Carboxylic Acid:** The carboxylic acid reacts with **methanesulfonic anhydride** to form a mixed anhydride. This is a highly electrophilic species, making the carbonyl carbon susceptible to nucleophilic attack. Methanesulfonic acid is generated as a byproduct.
- **Nucleophilic Attack:** The nucleophile (alcohol, amine, or thiol) attacks the carbonyl carbon of the mixed anhydride. This is followed by the departure of the methanesulfonate anion, a good leaving group, to yield the final ester, amide, or thioester.

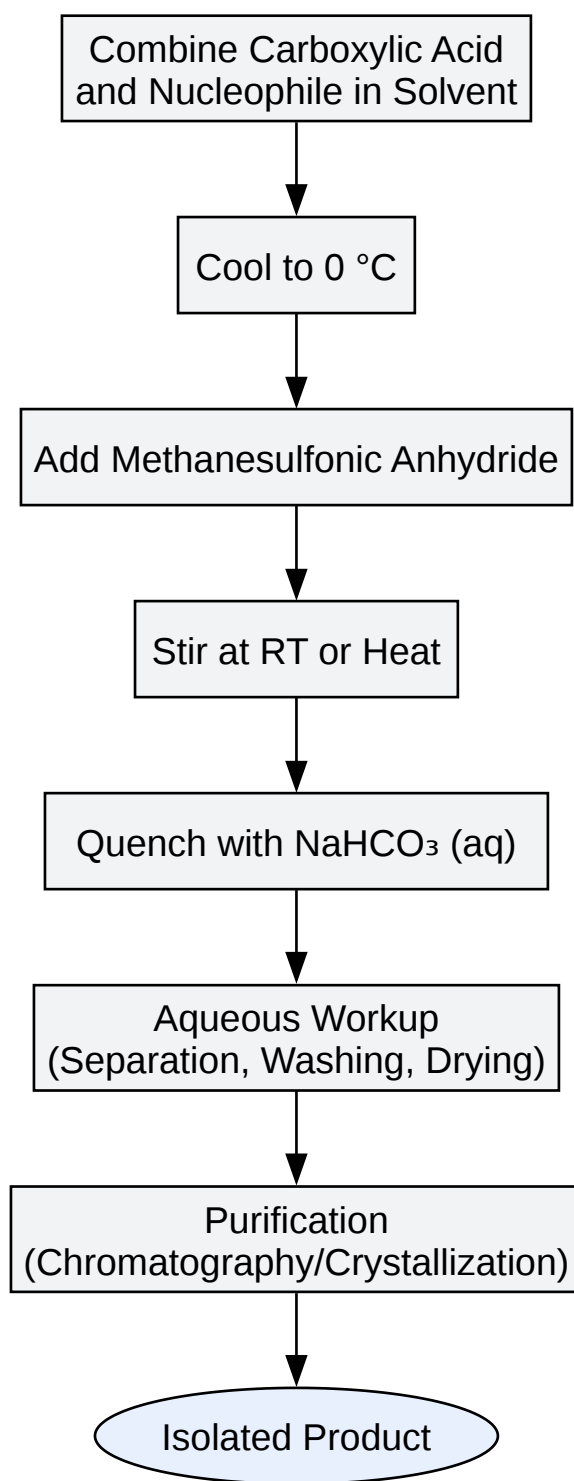


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**Figure 2:** General mechanism for MSAA-promoted acylation.

## Workflow for a Typical Reaction

The following diagram illustrates the typical workflow for performing an esterification or acylation reaction using **methanesulfonic anhydride**.



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**Figure 3:** Typical experimental workflow.

## Conclusion

**Methanesulfonic anhydride** is a highly effective and versatile reagent for the esterification and acylation of a wide range of substrates. Its ability to activate carboxylic acids under mild conditions, often without the need for a solvent, makes it an attractive choice for modern organic synthesis, particularly in the context of green chemistry. The straightforward experimental procedures and generally high yields further enhance its appeal for applications in research, development, and production settings. This guide provides a solid foundation for utilizing **methanesulfonic anhydride** in your synthetic endeavors.

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